Purity Benchmarking: Vendor-Specified Purity of 6-Oxaspiro[3.5]nonane-7-carboxylic Acid Compared to Commercial Analogs
Commercial specifications for 6-oxaspiro[3.5]nonane-7-carboxylic acid indicate a purity of ≥98% as determined by HPLC or NMR . This purity level meets or exceeds the typical specifications reported for closely related regioisomeric building blocks, such as 2-oxaspiro[3.5]nonane-7-carboxylic acid (CAS 1416323-16-4) which is also supplied at ≥98% purity by multiple vendors . In contrast, the non-oxygenated analog spiro[3.5]nonane-7-carboxylic acid (CAS 1086399-15-6) is frequently offered at lower purity levels, with some vendors specifying only 95% purity, which may necessitate additional purification steps prior to use in sensitive synthetic sequences . The consistent availability of high-purity 6-oxaspiro[3.5]nonane-7-carboxylic acid reduces the burden of in-house purification and ensures more reproducible reaction outcomes in lead optimization campaigns .
| Evidence Dimension | Vendor-reported purity (HPLC/NMR) |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | 2-Oxaspiro[3.5]nonane-7-carboxylic acid: ≥98%; Spiro[3.5]nonane-7-carboxylic acid: 95% (reported minimum) |
| Quantified Difference | Target compound purity equivalent to best-in-class regioisomer; ≥3 percentage points higher than non-oxygenated analog baseline |
| Conditions | Commercial vendor specifications as of 2025 |
Why This Matters
Higher baseline purity minimizes the need for additional purification steps, streamlining synthetic workflows and reducing cost in multi-step medicinal chemistry campaigns.
